3-(Diethylamino)propyl 4-butoxy-2-hydroxybenzoate;iodomethane
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Overview
Description
3-(Diethylamino)propyl 4-butoxy-2-hydroxybenzoate;iodomethane is a complex organic compound with a molecular formula of C18H29NO4. This compound is known for its unique chemical structure, which includes a diethylamino group, a butoxy group, and a hydroxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 4-butoxy-2-hydroxybenzoate typically involves the esterification of 4-butoxy-2-hydroxybenzoic acid with 3-(diethylamino)propyl alcohol. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the final product is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propyl 4-butoxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the butoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Diethylamino)propyl 4-butoxy-2-hydroxybenzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl 4-butoxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxybenzoate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-2-hydroxybenzoic acid: This compound shares the hydroxybenzoate moiety but lacks the diethylamino and propyl groups.
3-(Diethylamino)propyl 4-hydroxybenzoate: Similar to the target compound but without the butoxy group.
4-Butoxy-2-hydroxybenzamide: Contains the butoxy and hydroxybenzoate groups but has an amide instead of an ester linkage.
Uniqueness
3-(Diethylamino)propyl 4-butoxy-2-hydroxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the diethylamino and butoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
IUPAC Name |
3-(diethylamino)propyl 4-butoxy-2-hydroxybenzoate;iodomethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.CH3I/c1-4-7-12-22-15-9-10-16(17(20)14-15)18(21)23-13-8-11-19(5-2)6-3;1-2/h9-10,14,20H,4-8,11-13H2,1-3H3;1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFUQYHFFJXWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OCCCN(CC)CC)O.CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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